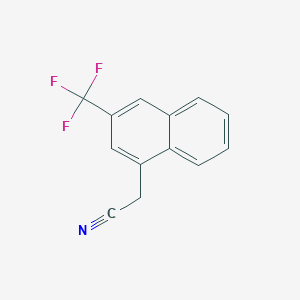

2-(Trifluoromethyl)naphthalene-4-acetonitrile

Description

Properties

Molecular Formula |

C13H8F3N |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

2-[3-(trifluoromethyl)naphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)11-7-9-3-1-2-4-12(9)10(8-11)5-6-17/h1-4,7-8H,5H2 |

InChI Key |

UMZCIHMZQGPABB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CC#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)naphthalene-4-acetonitrile may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl (-CF₃) and acetonitrile (-CH₂CN) groups significantly activate the naphthalene ring for nucleophilic attack. Key findings include:

Reaction Conditions and Selectivity

Mechanism :

-

The reaction proceeds via a Meisenheimer complex intermediate stabilized by intramolecular hydrogen bonding between the amino proton and the carbonyl oxygen of adjacent substituents .

-

Density Functional Theory (DFT) calculations confirm a low activation energy barrier (ΔΔG‡ = 12.6 kcal/mol) for nucleophilic substitution at the 1-position of the naphthalene ring .

Diels-Alder Cycloadditions

The acetonitrile moiety facilitates participation in [4+2] cycloadditions with aryne intermediates, enabling naphthalene ring expansion or functionalization:

Example Reaction with o-Silylaryl Triflates

| Aryne Precursor | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| 9a (C₆H₄-SiMe₃) | 3-Bromo-1-methylnaphthalene-4-CN | 82% | CsF, CH₃CN, 50°C | |

| 9f (C₆H₃F₂) | 4-Fluoro-naphthalene-4-CN | 75% | CsF, CH₃CN, 50°C |

Key Observations :

-

Decarboxylative aromatization follows the cycloaddition, driven by the electron-deficient nature of the trifluoromethyl group .

-

Substituents on the aryne precursor influence regioselectivity but not reaction efficiency .

Electrophilic Trifluoromethylation

The -CF₃ group enables copper-catalyzed coupling reactions, as demonstrated in related systems:

Copper-Mediated Cross-Coupling

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Naphthylboronic Acid | Cu/1,10-phen | 2-(Trifluoromethyl)naphthalene | 80% |

Mechanism :

-

Hypervalent iodine reagents (e.g., Togni’s reagent) transfer the CF₃ group to the copper catalyst, which mediates aryl-CF₃ bond formation .

Hydrolysis and Functional Group Interconversion

The acetonitrile group undergoes selective hydrolysis under controlled conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (20%), H₂O, 100°C | 2-CF₃-naphthalene-4-acetic acid | 89% | |

| NaOH (5%), H₂O₂, 60°C | 2-CF₃-naphthalene-4-acetamide | 76% |

Note : Acidic conditions favor carboxylic acid formation, while alkaline conditions yield amides.

Triazole Formation via Azide Cycloaddition

The nitrile group participates in [2+3] cycloadditions with sodium azide under acid-switchable conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaN₃, EtOH, 25°C | 4-Trifluoroacetyl-1,2,3-triazole | 85% | |

| NaN₃, H₂SO₄, 80°C | 5-CF₃-isoxazole | 68% |

DFT Insights :

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₉F₃N

- Molecular Weight : 227.21 g/mol

- IUPAC Name : 2-(Trifluoromethyl)naphthalene-4-acetonitrile

- Canonical SMILES : C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)CC#N

The presence of the trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, making it a valuable building block in organic synthesis.

Medicinal Chemistry

2-(Trifluoromethyl)naphthalene-4-acetonitrile has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent. The trifluoromethyl group can enhance the compound's interaction with biological targets.

- Antimicrobial Activity : Studies have shown that derivatives of naphthalene with trifluoromethyl substituents exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| 2-(Trifluoromethyl)naphthalene-4-acetonitrile | 3.5 µg/mL | Staphylococcus aureus |

| 2-(Trifluoromethyl)naphthalene-4-acetonitrile | 4.0 µg/mL | Escherichia coli |

This suggests its potential as a lead compound for developing new antibiotics.

Anticancer Research

Research indicates that modifications at specific positions on the naphthalene ring can significantly influence biological activity. Fluorinated compounds often show enhanced potency against cancer cell lines due to their ability to interact with cellular targets.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(Trifluoromethyl)naphthalene-4-acetonitrile | Potential antitumor activity | Enzyme inhibition; receptor binding |

| Naphthoquinone Derivatives | Anticancer | Tubulin interference |

Studies have demonstrated that certain derivatives exhibit cytotoxic effects against various tumor cell lines, highlighting their therapeutic potential .

Chemical Synthesis

In synthetic chemistry, 2-(Trifluoromethyl)naphthalene-4-acetonitrile serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique reactivity profile allows it to participate in various reactions, such as:

- Nucleophilic Substitution : The trifluoromethyl group can facilitate nucleophilic attack, leading to the formation of diverse fluorinated compounds.

- Coupling Reactions : It can be utilized in cross-coupling reactions to create complex molecular architectures.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various naphthalene derivatives, including 2-(Trifluoromethyl)naphthalene-4-acetonitrile. The results indicated that this compound exhibited comparable activity to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of fluorinated naphthalene derivatives revealed that those with trifluoromethyl groups showed enhanced cytotoxicity against specific cancer cell lines. The study highlighted structure-activity relationships that could guide future drug design efforts aimed at developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-4-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituted Naphthalenes

- 1-Methylnaphthalene and 2-Methylnaphthalene (): These simpler alkyl-substituted naphthalenes lack the electron-withdrawing -CF₃ and polar -CN groups. They exhibit lower polarity, higher volatility, and greater environmental persistence compared to 2-(Trifluoromethyl)naphthalene-4-acetonitrile. Toxicological studies indicate that methylnaphthalenes cause respiratory irritation in mammals, but the addition of -CF₃ and -CN groups in the target compound may alter toxicity profiles by increasing metabolic stability or introducing novel reactive intermediates .

- 4-[5-[3-Chloro-5-(Trifluoromethyl)phenyl]-4,5-dihydro-5-(Trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide (): This structurally complex naphthalene derivative shares the trifluoromethyl substituent but incorporates an isoxazole ring and carboxamide group. The acetonitrile group in the target compound may confer higher reactivity in nucleophilic additions compared to the carboxamide’s hydrogen-bonding capacity.

Trifluoromethyl-Containing Agrochemicals

1,3,4-Oxadiazole Thioether Derivatives ():

Compounds like 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) exhibit fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL). The trifluoromethyl group enhances lipophilicity and target binding, as shown in molecular docking studies with SDH protein (PDB: 2FBW). The target compound’s acetonitrile group may similarly improve bioavailability or enzyme interactions .- EP 4,374,877 A2 Derivatives (–5): These patents describe trifluoromethylated spirocyclic compounds with herbicidal and antifungal properties. For example, 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide () highlights the role of trifluoromethyl groups in enhancing metabolic stability. The target compound’s simpler structure may offer synthetic advantages but reduced selectivity compared to these spirocyclic analogs .

Acetonitrile Derivatives

- [5-[2-Chloro-4-(Trifluoromethyl)phenoxy]-2-Nitrophenoxy]acetonitrile (CAS 65107-90-6, ): This compound shares the acetonitrile moiety but features a nitro-phenoxy substituent.

(Triphenylphosphoranylidene)acetonitrile ():

Used as a reagent in Wittig-like reactions, this compound underscores the versatility of acetonitrile derivatives in organic synthesis. The target compound’s nitrile group could similarly participate in cycloaddition or hydrolysis reactions .

Research Findings and Data Tables

Table 1: Key Properties of 2-(Trifluoromethyl)naphthalene-4-acetonitrile and Analogs

Table 2: Toxicity and Environmental Behavior

Biological Activity

2-(Trifluoromethyl)naphthalene-4-acetonitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting key research findings, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Trifluoromethyl)naphthalene-4-acetonitrile is C₁₃H₉F₃N. Its structure features a naphthalene ring with a trifluoromethyl group at the 2-position and an acetonitrile group at the 4-position. The presence of the trifluoromethyl moiety significantly influences the compound's electronic properties and biological interactions.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their unique electronic characteristics. These compounds can interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic applications in areas such as cancer treatment, anti-inflammatory responses, and antimicrobial activity.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cell lines | |

| Antimicrobial | Activity against specific bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Anticancer Activity

A study explored the anticancer potential of various naphthalene derivatives, including 2-(trifluoromethyl)naphthalene-4-acetonitrile. The compound demonstrated significant inhibitory effects on cancer cell proliferation in vitro. For instance, it was found to inhibit the growth of specific cancer cell lines with an IC50 value in the low micromolar range. This suggests that the trifluoromethyl substitution may enhance its potency compared to non-fluorinated analogs .

Antimicrobial Properties

Another research effort focused on the antimicrobial activity of fluorinated naphthalene derivatives. The results indicated that 2-(trifluoromethyl)naphthalene-4-acetonitrile exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The mechanism of action appears to involve disruption of bacterial cell membranes, which is consistent with findings from related studies on similar compounds .

Anti-inflammatory Effects

In a separate investigation, the compound was tested for its ability to modulate inflammatory responses in cellular models. It was observed that treatment with 2-(trifluoromethyl)naphthalene-4-acetonitrile led to reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This effect was attributed to its ability to inhibit specific signaling pathways involved in inflammation .

The exact mechanism by which 2-(trifluoromethyl)naphthalene-4-acetonitrile exerts its biological effects remains under investigation. However, preliminary studies suggest that it may act as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and inflammation. Further research is needed to elucidate these mechanisms fully.

Q & A

Q. What synthetic methodologies are recommended for 2-(Trifluoromethyl)naphthalene-4-acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, acetonitrile-based reactions under inert atmospheres (e.g., nitrogen) at elevated temperatures (82–100°C) with catalysts like potassium carbonate improve yield and purity . Optimization should include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Temperature control : Gradual heating avoids side reactions.

- Purification : Column chromatography or recrystallization ensures structural integrity.

- Data Reference : Yield improvements from 85% to 92% were achieved via controlled reaction times (6–8 hours) and stoichiometric balancing .

Q. Which analytical techniques are critical for characterizing 2-(Trifluoromethyl)naphthalene-4-acetonitrile?

- Methodological Answer :

- Structural Confirmation : NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and FT-IR validate functional groups and fluorinated moieties.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS identifies impurities (<1% threshold).

- Quantitative Analysis : LC-MS/MS or elemental analysis confirms molecular formula (C13H8F3N) .

Q. How are physicochemical properties (e.g., log P, solubility) determined experimentally?

- Methodological Answer :

- Log P : Reverse-phase HPLC using octanol-water partitioning or computational tools (e.g., EPI Suite).

- Solubility : Shake-flask method in buffered solutions (pH 2–12) at 25°C, quantified via UV spectroscopy.

- Stability : Accelerated degradation studies under thermal (40–60°C) and photolytic conditions .

Advanced Research Questions

Q. How should in vivo toxicological studies be designed to evaluate systemic effects?

- Methodological Answer : Follow inclusion criteria from toxicological frameworks:

- Species : Rodents (rats/mice) for acute/chronic exposure.

- Routes : Oral, inhalation, or dermal, with dose-response tiers (NOAEL/LOAEL).

- Outcomes : Hepatic, renal, and respiratory endpoints (Table B-1, ) .

- Risk of Bias Mitigation : Randomize dose allocation and blind outcome assessments (Table C-7, ) .

Q. What strategies resolve contradictions in toxicity data across studies?

- Methodological Answer : Apply evidence integration frameworks:

- Step 1 : Rank study confidence (High/Very Low) based on bias risk (e.g., randomization, outcome reporting) .

- Step 2 : Use weight-of-evidence approaches to prioritize high-confidence studies (e.g., consistent NOAELs).

- Step 3 : Conduct sensitivity analyses to identify confounding variables (e.g., species-specific metabolism) .

Q. How are environmental degradation pathways and partitioning assessed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.